molecular formula C11H24N2 B3245310 Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine CAS No. 167649-35-6

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine

Cat. No.: B3245310
CAS No.: 167649-35-6
M. Wt: 184.32 g/mol
InChI Key: SDNJJSRPSUKHEG-UHFFFAOYSA-N
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Description

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine is an organic compound that belongs to the class of amines. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The presence of the dimethyl and methyl groups attached to the nitrogen and carbon atoms, respectively, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine typically involves the alkylation of piperidine with appropriate alkyl halides. One common method is the reaction of piperidine with 2-chloro-2-methylpropane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with alkyl halides to introduce different alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under mild heating.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Alkyl-substituted derivatives of this compound.

Scientific Research Applications

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include neurotransmitter signaling, enzyme inhibition, or activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpiperidine: Similar structure but lacks the additional methyl group on the carbon atom.

    N-Methylpiperidine: Contains only one methyl group attached to the nitrogen atom.

    2-Methylpiperidine: Features a methyl group on the piperidine ring but lacks the dimethylamine functionality.

Uniqueness

Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine is unique due to the presence of both dimethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N,N,2-trimethyl-2-piperidin-4-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2/c1-11(2,9-13(3)4)10-5-7-12-8-6-10/h10,12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNJJSRPSUKHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN(C)C)C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2 g (1.1×10-2 mole ) of N,N,β,β-tetramethyl-4-pyridineethanamine in 400 ml of acetic acid was hydrogenated in a Parr's apparatus at 50° C. at a hydrogen pressure of 3.106Pa in the presence of platinum dioxide. After eliminating the catalyst by filtering, the solvents were evaporated off under reduced pressure. The residue obtained was taken up in an aqueous 30% sodium hydroxide solution and extracted with methylene chloride. The organic phase was washed, dried over magnesium sulphate and filtered and the solvents were evaporated off under reduced pressure. 1.9 g (yield: 92%) of the desired compound was obtained as an oil. B Pt=60°-64° C. under 0.02 mm Hg (i.e. about 2.66 Pa)
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2 g
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400 mL
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Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine
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Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine
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Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine
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Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine

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